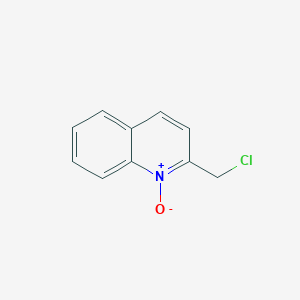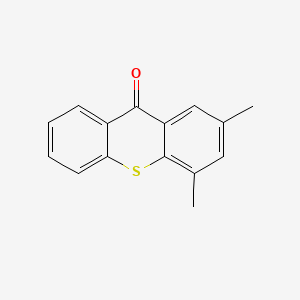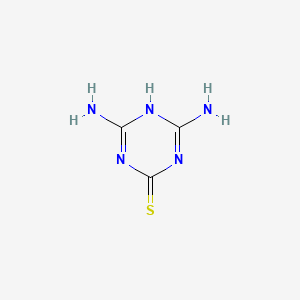
Thioammeline
Vue d'ensemble
Description
Thioammeline is a chemical compound that has been studied in various scientific publications . It is a derivative of the 1,3,5-triazine family .
Synthesis Analysis
The synthesis of this compound has been reported in a study where xanthane hydride reacted with dicyandiamide . This reaction resulted in the formation of this compound .
Molecular Structure Analysis
This compound has a molecular formula of C3H5N5S . It contains a total of 14 bonds, including 9 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, 2 guanidine derivatives, 2 primary amines (aliphatic), and 1 secondary amine (aliphatic) .
Chemical Reactions Analysis
This compound is formed from the reaction of xanthane hydride with dicyandiamide . This reaction has been studied for its potential applications in various fields .
Applications De Recherche Scientifique
Risk of Skin Cancers in Thiopurine-Treated Patients
Thiopurines, which are structurally related to thioammeline, are primarily used in the treatment of inflammatory bowel disease (IBD). However, a systematic review and meta-analysis revealed that thiopurine use is associated with an increased risk of skin cancer, including both nonmelanoma and melanoma skin cancers, in patients with IBD (Huang et al., 2018). This highlights a significant area of concern and necessitates careful monitoring of patients under thiopurine therapy.
Therapeutic Effects of Thiazole Derivatives
Thiazole derivatives, akin to this compound, exhibit various therapeutic properties. For example, Anisomeles indica, which contains thiazole compounds, has been studied for its antinociceptive, anxiolytic, and sedative effects. This research provides insight into alternative treatments for pain and neuropharmacological disorders (Uddin et al., 2018).
Immunomodulating Activities of Bromelain
Bromelain, structurally related to this compound, has shown promise in immunomodulating activities. A placebo-controlled randomized clinical trial demonstrated that bromelain significantly affects inflammation-related cytokines. This could be crucial in the treatment of various inflammatory diseases and in modulating the human immune system (Müller et al., 2013).
Prevention of Diabetes in Mice with Caramel Colouring Component
2-Acetyl-4-tetrahydroxybutyIimidazole (THI), found in caramel coloring and structurally similar to this compound, has been researched for its immunosuppressive properties. It significantly reduced the prevalence of diabetes in mice, highlighting its potential as an immunosuppressive agent (Mandel et al., 1992).
Hepatoprotective Properties of Thymelaea hirsuta
Thymelaea hirsuta (TH), containing this compound-like compounds, exhibits hepatoprotective properties. A study showed that aqueous extracts of TH provide protective effects against CCl4-induced hepatic injury in rats, indicating its potential for treating liver-related disorders (Azza et al., 2012).
Neonicotinoid Insecticide Treatment in Agriculture
Thiamethoxam, a neonicotinoid insecticide similar in structure to this compound, improves the physiological performance of agricultural seeds such as melon and watermelon. This advancement in agricultural technology demonstrates the potential applications of this compound-related compounds in enhancing crop yield and resistance to stress factors (Vanessa et al., 2017).
Mécanisme D'action
Mode of Action
It is known that thioammeline is produced from the reaction of xanthane hydride with dicyandiamide . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that this compound is a derivative of xanthane hydride, which has a wide range of applications including as a sulfur transfer agent in rubber vulcanization, sulfurization of oligonucleotides, and synthesis of 1,2,4-triazole and 1,2,4-dithiazole derivatives .
Result of Action
It has been reported that xanthane hydride, from which this compound is derived, has shown efficient carbon steel corrosion in neutral aqueous media .
Analyse Biochimique
Biochemical Properties
Thioammeline plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in sulfur transfer reactions, such as sulfurtransferases. These interactions are characterized by the formation of covalent bonds between the thiol group of this compound and the active site cysteine residues of the enzymes . Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, influencing their conformation and activity.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting downstream signaling pathways . Furthermore, this compound has been reported to alter gene expression profiles by interacting with transcription factors and regulatory proteins. This compound also impacts cellular metabolism by influencing the activity of metabolic enzymes and altering the levels of metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through its thiol and amino groups. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . This compound has been shown to inhibit certain enzymes by forming covalent bonds with their active site residues, leading to a decrease in their catalytic activity. Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their activity. These interactions ultimately lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity. These temporal effects are important for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to sulfur metabolism and amino acid biosynthesis. It interacts with enzymes such as sulfurtransferases and aminotransferases, influencing the flux of metabolites through these pathways . This compound can also affect the levels of key metabolites, such as glutathione and cysteine, by modulating the activity of enzymes involved in their synthesis and degradation.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via active transport mechanisms involving membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its interactions with plasma proteins and its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through the recognition of targeting signals by cellular machinery . These localization patterns are important for understanding the specific functions and activities of this compound within different cellular contexts.
Propriétés
IUPAC Name |
2,6-diamino-1H-1,3,5-triazine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5S/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIJSYATNFJXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=S)N=C(N1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061108 | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-17-9 | |
| Record name | Thioammeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 4,6-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioammeline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 4,6-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diamino-1,3,5-triazine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of thioammeline?
A: this compound, also known as 4,6-diamino-1,3,5-triazine-2-thiol, possesses the molecular formula C3H5N5S. While the provided abstracts don't offer specific spectroscopic data, they highlight that this compound primarily exists in its thiol form (TA-) when complexed with metal ions. []
Q2: What are the catalytic properties and applications of this compound?
A: this compound demonstrates significant catalytic activity in the iodine-azide reaction. This property allows for its use in determining trace amounts of iodine and ozone in solutions. [, ] For example, this compound can be used to determine 10-200 ng of iodine in a 5-ml sample by measuring the amount of this compound oxidized by iodine. [] This oxidation yields a product that doesn't induce the iodine-azide reaction, enabling quantification. []
Q3: How does this compound interact with metal ions?
A: Research indicates that both this compound (HTA) and its sodium salt (NaTA) coordinate with various metal ions (Cu(II), Ni(II), Co(II), Fe(III), VO(II), and Zn(II)) in their anionic thiol form (TA-). [] This interaction leads to the formation of neutral complexes with structures varying from square planar to tetrahedral and octahedral depending on the specific metal ion involved. []
Q4: What is known about the antibacterial activity of this compound?
A: Preliminary studies have explored the antibacterial activity of this compound, its sodium salt, and its metal complexes against Staphylococcus aureus. [] While specific results are not detailed in the provided abstracts, this research direction highlights the potential for this compound derivatives to possess antimicrobial properties.
Q5: Are there any analytical methods specifically designed for this compound?
A: Yes, research highlights the use of this compound and its disulfide derivative as analytical reagents. [] These compounds have shown utility in the determination of sulfides and cyanides, although the specific methodologies are not elaborated upon within the provided abstracts.
Q6: What are the environmental implications of using this compound?
A6: While the provided research focuses primarily on chemical properties and analytical applications, it lacks specific information on the environmental impact and degradation of this compound. Further research is needed to assess its ecotoxicological effects and develop strategies for responsible waste management.
Q7: What is the historical context of this compound research?
A: One abstract delves into the historical aspect of this compound research by focusing on its formation through the interaction of dicyandiamide with thiocarbamide. [] This reaction pathway highlights an important synthetic route for this compound, contributing to the understanding of its origins and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B3057035.png)
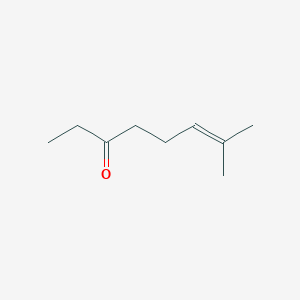
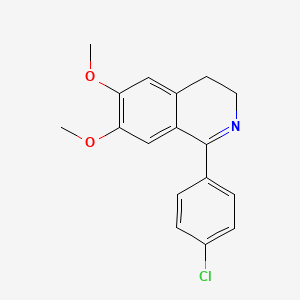
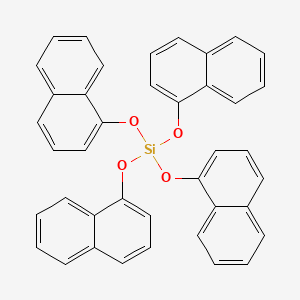
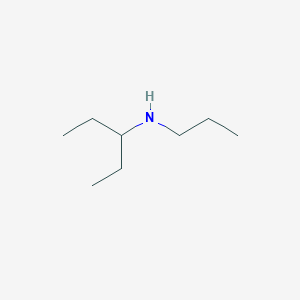

![Ethanone, 1-[3,5-dimethoxy-4-(phenylmethoxy)phenyl]-](/img/structure/B3057046.png)
